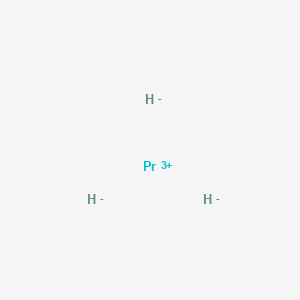
Praseodymium hydride (PrH3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium hydride (PrH3) is a chemical compound consisting of praseodymium and hydrogen. It is part of the rare earth metal hydrides, which are known for their unique properties and potential applications in various fields, including superconductivity and hydrogen storage. Praseodymium hydride is typically characterized by its hexagonal close-packed structure and its ability to form at high pressures and temperatures.
准备方法
Praseodymium hydride can be synthesized through several methods. One common approach involves the direct reaction of praseodymium metal with hydrogen gas at elevated temperatures. This process typically requires a high-pressure environment to facilitate the formation of the hydride. The reaction can be represented as follows:
[ \text{2 Pr} + 3 \text{H}_2 \rightarrow 2 \text{PrH}_3 ]
Another method involves the use of praseodymium oxide or praseodymium hydroxide as a precursor. These compounds can be reduced in the presence of hydrogen gas to form praseodymium hydride. Industrial production methods often utilize high-pressure reactors and controlled temperature conditions to ensure the efficient formation of PrH3.
化学反应分析
Praseodymium hydride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : Praseodymium hydride can react with oxygen to form praseodymium oxide and water. [ \text{4 PrH}_3 + 3 \text{O}_2 \rightarrow 2 \text{Pr}_2\text{O}_3 + 6 \text{H}_2\text{O} ]
-
Reduction: : Praseodymium hydride can be reduced to praseodymium metal in the presence of a reducing agent. [ \text{PrH}_3 + \text{LiAlH}_4 \rightarrow \text{Pr} + \text{LiAlH}_4 ]
-
Substitution: : Praseodymium hydride can undergo substitution reactions with halogens to form praseodymium halides. [ \text{PrH}_3 + 3 \text{Cl}_2 \rightarrow \text{PrCl}_3 + 3 \text{HCl} ]
科学研究应用
Praseodymium hydride has several scientific research applications, particularly in the fields of superconductivity and hydrogen storage. It is studied for its potential to form high-temperature superconductors when combined with other elements. Additionally, praseodymium hydride is explored for its hydrogen storage capabilities, as it can absorb and release hydrogen gas under specific conditions. This makes it a promising candidate for use in hydrogen fuel cells and other energy storage technologies.
作用机制
The mechanism of action of praseodymium hydride involves its ability to absorb and release hydrogen gas. This process is facilitated by the unique electronic structure of praseodymium, which allows for the formation of stable hydride bonds. The molecular targets and pathways involved in this process include the interaction of praseodymium atoms with hydrogen molecules, leading to the formation of Pr-H bonds and the subsequent release of hydrogen gas upon decomposition.
相似化合物的比较
Praseodymium hydride can be compared with other rare earth metal hydrides, such as lanthanum hydride (LaH3) and neodymium hydride (NdH3). While these compounds share similar properties, praseodymium hydride is unique in its ability to form stable hydride bonds at relatively lower pressures compared to other rare earth hydrides. Additionally, praseodymium hydride exhibits distinct magnetic and electronic properties, making it a valuable compound for specific applications in superconductivity and hydrogen storage.
Similar compounds include:
- Lanthanum hydride (LaH3)
- Neodymium hydride (NdH3)
- Samarium hydride (SmH3)
- Europium hydride (EuH3)
属性
IUPAC Name |
hydride;praseodymium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pr.3H/q+3;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSDPRQORCIPCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Pr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.932 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13864-03-4 |
Source


|
| Record name | Praseodymium hydride (PrH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013864034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium hydride (PrH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


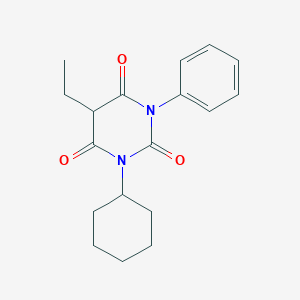
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)

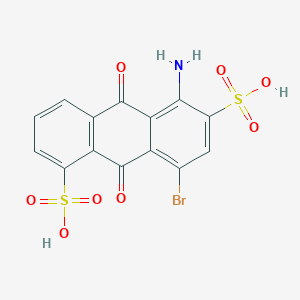

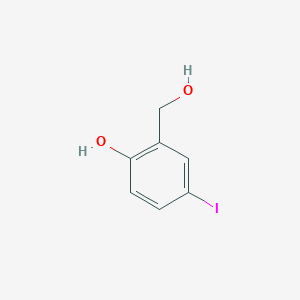
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
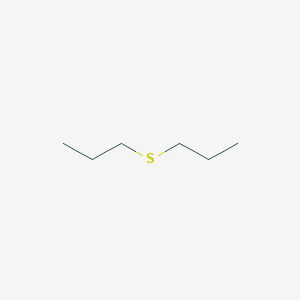

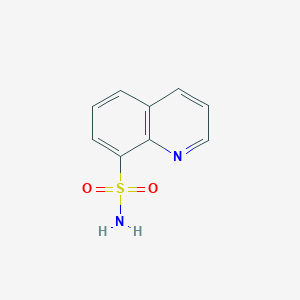

![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)
